2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid
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Overview
Description
2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step involves the alkylation of the thiazole ring with dimethylamine, often using a suitable alkylating agent like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-2-(2-methylthiazol-5-yl)acetic acid: Similar structure but with a different substitution pattern on the thiazole ring.
2-(Dimethylamino)-2-(2-benzothiazolyl)acetic acid: Lacks the methyl group on the benzene ring.
2-(Dimethylamino)-2-(2-thiazolyl)acetic acid: Lacks the benzene ring entirely.
Uniqueness
2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the dimethylamino group and the carboxylic acid group provides versatility in chemical modifications and potential interactions with biological targets.
Properties
CAS No. |
1007879-06-2 |
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Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-(dimethylamino)-2-(2-methyl-1,3-benzothiazol-5-yl)acetic acid |
InChI |
InChI=1S/C12H14N2O2S/c1-7-13-9-6-8(4-5-10(9)17-7)11(12(15)16)14(2)3/h4-6,11H,1-3H3,(H,15,16) |
InChI Key |
AIYJKMLEAYGLLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C(C(=O)O)N(C)C |
Origin of Product |
United States |
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